(S)-2-氨基-6-(苄氧基)-6-氧代己酸

描述

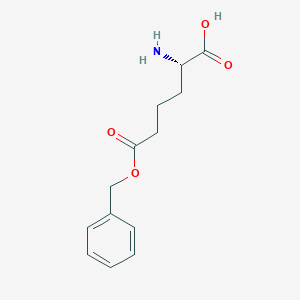

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyloxy group, and a keto group on a hexanoic acid backbone

科学研究应用

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein synthesis.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

作用机制

Target of Action

It is a derivative of lysine , an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize or process lysine.

Mode of Action

As a lysine derivative , it might interact with its targets in a similar way to lysine. Lysine is known to form covalent bonds with other molecules, which could lead to changes in the structure or function of the target molecule.

Pharmacokinetics

As a lysine derivative , it might share similar pharmacokinetic properties with lysine. Lysine is typically well-absorbed in the gut and distributed throughout the body, where it is incorporated into proteins. Any excess lysine is metabolized in the liver and excreted in the urine.

Result of Action

As a lysine derivative , it might influence protein structure and function, potentially affecting cellular processes where these proteins are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability and activity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a suitable protecting group such as a carbamate.

Formation of the Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, often using benzyl bromide and a base.

Oxidation: The keto group is introduced via oxidation of the corresponding alcohol using an oxidizing agent like pyridinium chlorochromate (PCC).

Deprotection: The protecting group on the amino group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyhexanoic acid derivatives.

Substitution: N-substituted amino acid derivatives.

相似化合物的比较

(S)-2-Amino-6-hydroxyhexanoic acid: Lacks the benzyloxy group, making it less hydrophobic.

(S)-2-Amino-6-oxohexanoic acid: Lacks the benzyloxy group, affecting its reactivity and interactions.

(S)-2-Amino-6-(methoxy)-6-oxohexanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its electronic properties.

Uniqueness: (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.

生物活性

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, also known by its CAS number 38658-15-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- CAS Number : 38658-15-0

The compound features an amino group and a benzyloxy group attached to a hexanoic acid backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that (S)-2-amino-6-(benzyloxy)-6-oxohexanoic acid exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Emerging evidence points towards its potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

A study conducted on the antimicrobial effects of (S)-2-amino-6-(benzyloxy)-6-oxohexanoic acid demonstrated significant activity against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of (S)-2-amino-6-(benzyloxy)-6-oxohexanoic acid was assessed using various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in leukemia and breast cancer cells. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| RPMI-8226 (Leukemia) | 15.5 |

| MCF-7 (Breast Cancer) | 20.3 |

| A549 (Lung Cancer) | 25.0 |

These results suggest that this compound may act as a promising candidate for further development in cancer therapy.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, (S)-2-amino-6-(benzyloxy)-6-oxohexanoic acid has been investigated for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting tyrosinase activity, which is critical in melanin production and has implications in skin disorders.

Tyrosinase Inhibition Data

The following table presents the IC50 values for tyrosinase inhibition by (S)-2-amino-6-(benzyloxy)-6-oxohexanoic acid compared to standard inhibitors:

| Compound | IC50 (µM) |

|---|---|

| (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | 12.5 |

| Kojic Acid | 15.0 |

| Arbutin | 10.0 |

The compound's effective inhibition of tyrosinase suggests its potential use in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

属性

IUPAC Name |

(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLRAAASUFVOLL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454738 | |

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38658-15-0 | |

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。